N-([2,3'-bipyridin]-4-ylmethyl)-1H-indole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,3’-bipyridin]-4-ylmethyl)-1H-indole-6-carboxamide is a complex organic compound that integrates the structural features of bipyridine and indole Bipyridine derivatives are known for their coordination chemistry, while indole derivatives are significant in medicinal chemistry
Mechanism of Action
Target of Action
The primary targets of a compound are usually proteins such as enzymes or receptors that the compound binds to in the body. The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within the cell .
Mode of Action
This refers to how the compound interacts with its targets. It could inhibit or activate the function of the target protein, leading to changes in cellular processes .
Biochemical Pathways
The compound could affect various biochemical pathways, either by inhibiting or activating certain steps in the pathway. The downstream effects could include changes in the production of certain molecules or the activation/inhibition of further cellular processes .
Pharmacokinetics
This involves the study of how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body. These properties can greatly impact the bioavailability of the compound, which is the amount of the compound that is able to have an active effect .
Result of Action
The molecular and cellular effects of the compound’s action could include changes in gene expression, alterations in cellular metabolism, or the triggering of specific cellular responses. These effects would depend on the specific mode of action of the compound .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, certain compounds may only be effective within a certain pH range, or their stability could be affected by high temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-1H-indole-6-carboxamide typically involves the coupling of a bipyridine derivative with an indole derivative. One common method is the use of metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Negishi coupling . These reactions often require a palladium catalyst, a base, and a suitable solvent under controlled temperature and atmospheric conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-([2,3’-bipyridin]-4-ylmethyl)-1H-indole-6-carboxamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Known for its use in coordination chemistry and as a ligand in metal complexes.
4,4’-Bipyridine: Used in the synthesis of viologens and as a precursor for various organic compounds.
Indole-3-carboxamide: Studied for its biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
N-([2,3’-bipyridin]-4-ylmethyl)-1H-indole-6-carboxamide is unique due to its combined structural features of bipyridine and indole, offering a versatile platform for various applications in chemistry, biology, and medicine. Its ability to coordinate with metal ions and interact with biological targets makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-1H-indole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c25-20(16-4-3-15-6-9-23-19(15)11-16)24-12-14-5-8-22-18(10-14)17-2-1-7-21-13-17/h1-11,13,23H,12H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTVUSVARFYXED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C3=CC4=C(C=C3)C=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.